molecular formula C10H13NO2S B7950382 3-(3-Methylbenzenesulfonyl)azetidine

3-(3-Methylbenzenesulfonyl)azetidine

Cat. No. B7950382
M. Wt: 211.28 g/mol
InChI Key: MRVYBOQAYRGUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Methylbenzenesulfonyl)azetidine” is a chemical compound with the molecular formula C10H13NO2S . It is used in research and has a molecular weight of 211.28 .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another approach involves a visible light-enabled aza Paternò-Büchi reaction that utilizes the unique triplet state reactivity of oximes .


Molecular Structure Analysis

The molecular structure of “this compound” involves a four-membered azetidine ring attached to a 3-methylbenzenesulfonyl group .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity due to their ring strain. They can undergo various chemical reactions, including [2+2] photocycloaddition reactions .

Mechanism of Action

The mechanism of action of azetidines in chemical reactions often involves the opening of the four-membered azetidine ring. For example, in the formation of side product 3-alkoxyazetidines, an initial intramolecular nucleophilic displacement in the azetidine leads to the formation of a bicyclic aziridinium ion, which then undergoes alcoholysis .

Safety and Hazards

While specific safety and hazard information for “3-(3-Methylbenzenesulfonyl)azetidine” is not available, general precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping the container tightly closed .

Future Directions

Azetidines are gaining attention in medicinal chemistry due to their desirable pharmacokinetic effects. Future research directions include developing more efficient synthetic methods for azetidines and exploring their potential in various applications .

properties

IUPAC Name

3-(3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYBOQAYRGUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.